3-Fluoro-5-methylisoquinoline
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Overview
Description
3-Fluoro-5-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor compound that already contains a fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Fluoro-5-methylisoquinoline has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique biological properties.
Materials Science: The compound’s fluorinated structure makes it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylisoquinoline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroisoquinoline: Lacks the methyl group at the 5-position.
5-Methylisoquinoline: Lacks the fluorine atom at the 3-position.
3,5-Difluoroisoquinoline: Contains an additional fluorine atom at the 5-position.
Uniqueness
3-Fluoro-5-methylisoquinoline is unique due to the combined presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-fluoro-5-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3 |
InChI Key |
DDJMWWCJQMHMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=CC=C1)F |
Origin of Product |
United States |
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